molecular formula C13H8Br2ClNO4 B14362802 2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one CAS No. 90251-76-6

2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one

Katalognummer: B14362802
CAS-Nummer: 90251-76-6
Molekulargewicht: 437.47 g/mol
InChI-Schlüssel: XPTKJUKYQUGMNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and nitrofuran groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the nitrofuran group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine or nitro groups, resulting in different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential use in pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dibromo-3-(2-chlorophenyl)propan-1-one: Lacks the nitrofuran group, which may result in different chemical and biological properties.

    3-(2-Chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the bromine atoms, potentially affecting its reactivity and applications.

Uniqueness

2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and nitrofuran groups in its structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90251-76-6

Molekularformel

C13H8Br2ClNO4

Molekulargewicht

437.47 g/mol

IUPAC-Name

2,3-dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one

InChI

InChI=1S/C13H8Br2ClNO4/c14-11(7-3-1-2-4-8(7)16)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H

InChI-Schlüssel

XPTKJUKYQUGMNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.